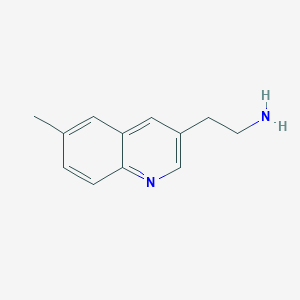
2-(6-Methylquinolin-3-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Methylquinolin-3-yl)ethan-1-amine is a chemical compound with the molecular formula C12H14N2 and a molecular weight of 186.25 g/mol . It is characterized by the presence of a quinoline ring substituted with a methyl group at the 6-position and an ethylamine group at the 3-position . This compound is primarily used for research purposes and is not intended for human use .
Vorbereitungsmethoden
The synthesis of 2-(6-Methylquinolin-3-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylquinoline and ethylamine.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Synthetic Route: One common synthetic route involves the alkylation of 6-methylquinoline with ethylamine under reflux conditions.
Analyse Chemischer Reaktionen
2-(6-Methylquinolin-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-(6-Methylquinolin-3-yl)ethan-1-amine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(6-Methylquinolin-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
2-(6-Methylquinolin-3-yl)ethan-1-amine can be compared with other similar compounds, such as:
2-(6-Methylquinolin-3-yl)ethanol: This compound has a hydroxyl group instead of an amine group, which affects its chemical properties and reactivity.
6-Methylquinoline: Lacking the ethylamine group, this compound has different biological and chemical properties.
2-(6-Methylquinolin-3-yl)acetic acid: This compound has a carboxylic acid group instead of an amine group, leading to different applications and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H14N2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
2-(6-methylquinolin-3-yl)ethanamine |
InChI |
InChI=1S/C12H14N2/c1-9-2-3-12-11(6-9)7-10(4-5-13)8-14-12/h2-3,6-8H,4-5,13H2,1H3 |
InChI-Schlüssel |
HUUYTKLYVDOBIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC(=CN=C2C=C1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


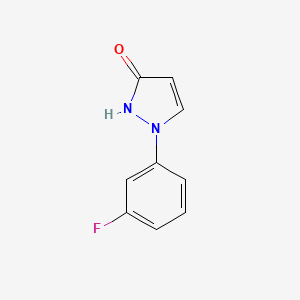
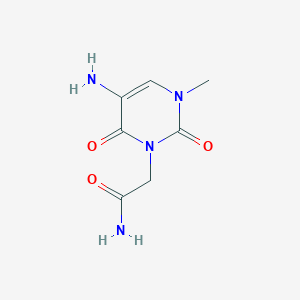
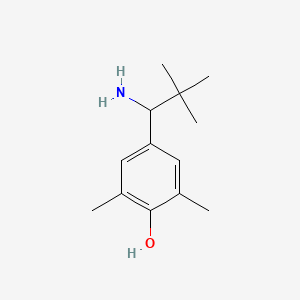
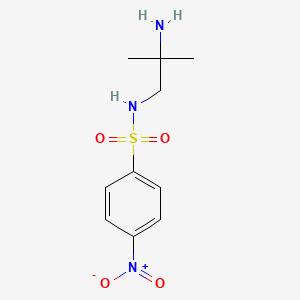
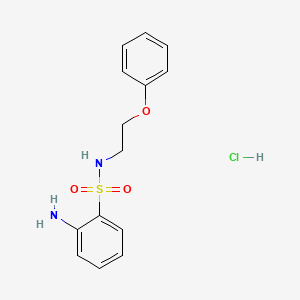
![1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13070716.png)
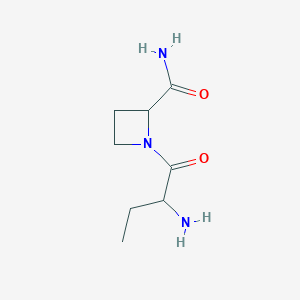
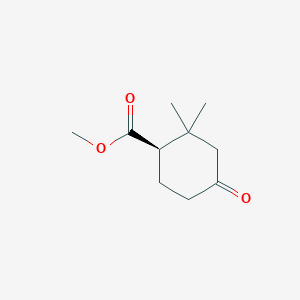
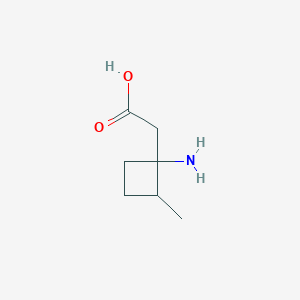

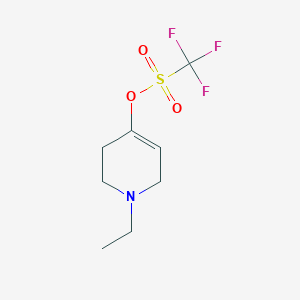
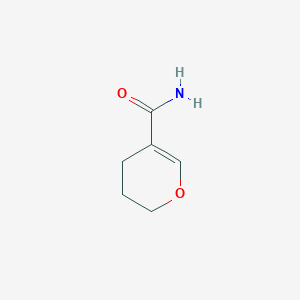
![6-Azaspiro[3.6]decane](/img/structure/B13070743.png)
![1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13070754.png)
